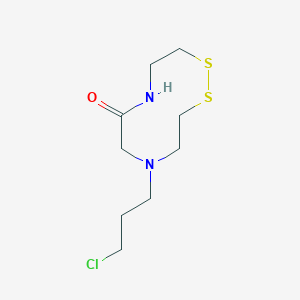![molecular formula C10H15NO8 B14191008 2-[Bis(carboxymethyl)amino]hexanedioic acid CAS No. 869856-38-2](/img/structure/B14191008.png)
2-[Bis(carboxymethyl)amino]hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(carboxymethyl)amino]hexanedioic acid, also known as Lysine-N,N-diacetic acid, is a compound with the molecular formula C10H18N2O6 and a molecular weight of 262.26 g/mol It is a derivative of lysine, an essential amino acid, and contains two carboxymethyl groups attached to the nitrogen atom of the lysine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(carboxymethyl)amino]hexanedioic acid typically involves the reaction of lysine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The general reaction scheme is as follows:
Reaction of Lysine with Chloroacetic Acid: Lysine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(carboxymethyl)amino]hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The carboxymethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[Bis(carboxymethyl)amino]hexanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, facilitating various chemical reactions and processes.
Biology: The compound is employed in biochemical assays and studies involving metal ion interactions.
Mechanism of Action
The mechanism of action of 2-[Bis(carboxymethyl)amino]hexanedioic acid primarily involves its ability to chelate metal ions. The carboxymethyl groups and the nitrogen atom form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted reactions . This chelation process is crucial in applications such as chelation therapy and industrial metal ion removal.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability.
Uniqueness
2-[Bis(carboxymethyl)amino]hexanedioic acid is unique due to its lysine backbone, which provides additional functional groups for binding and interaction. This structural feature enhances its chelating ability and makes it suitable for specific applications where other chelating agents may not be as effective .
Properties
IUPAC Name |
2-[bis(carboxymethyl)amino]hexanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO8/c12-7(13)3-1-2-6(10(18)19)11(4-8(14)15)5-9(16)17/h6H,1-5H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRGGRABKWHWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N(CC(=O)O)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20833079 |
Source


|
| Record name | 2-[Bis(carboxymethyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869856-38-2 |
Source


|
| Record name | 2-[Bis(carboxymethyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)




![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)



![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)


